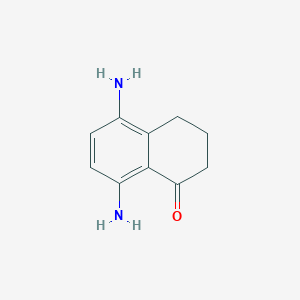
5,8-Diamino-3,4-dihydronaphthalen-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-Diamino-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalene derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Diamino-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One possible route could be the reduction of a naphthoquinone derivative followed by amination. Specific reaction conditions such as temperature, solvents, and catalysts would depend on the exact synthetic pathway chosen.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.
化学反应分析
Types of Reactions
5,8-Diamino-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the naphthalene ring structure.
Substitution: Amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are crucial for the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinone derivatives, while substitution reactions could produce a wide range of functionalized naphthalene compounds.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5,8-Diamino-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating biological pathways to exert its effects. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
1,4-Diaminonaphthalene: Another naphthalene derivative with similar amino functional groups.
2,3-Diaminonaphthalene: Differing in the position of amino groups, leading to different chemical properties.
Naphthoquinone Derivatives: Compounds with quinone structures that can be synthesized from naphthalene derivatives.
Uniqueness
5,8-Diamino-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific substitution pattern on the naphthalene ring, which can influence its reactivity and potential applications. Its unique structure may offer distinct advantages in certain chemical reactions or biological activities.
属性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC 名称 |
5,8-diamino-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H12N2O/c11-7-4-5-8(12)10-6(7)2-1-3-9(10)13/h4-5H,1-3,11-12H2 |
InChI 键 |
IBGQEFVYQREQCE-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=CC(=C2C(=O)C1)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




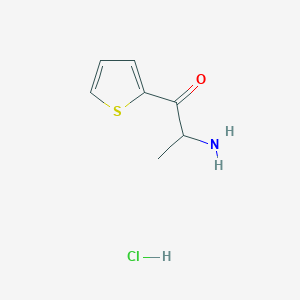
![Methyl 2-Formyl-4-[4-(hydroxymethyl)-1-piperidyl]benzoate](/img/structure/B13676762.png)

![Ethyl 5-[2-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13676772.png)
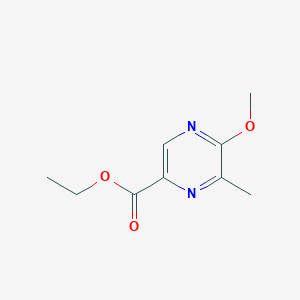
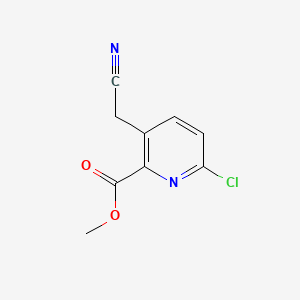
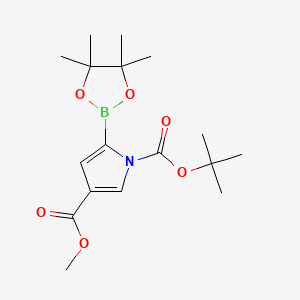
![2-(4-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13676802.png)
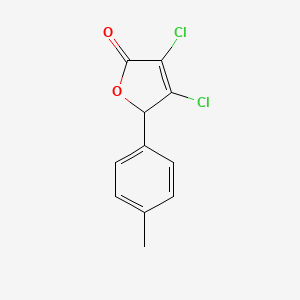


![1-(Benzo[d]thiazol-6-yl)guanidine](/img/structure/B13676831.png)
